1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea
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Overview
Description
1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an isoxazole ring, a phenylthio group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea typically involves the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-2-nitropropene and hydroxylamine.
Introduction of the phenylthio group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a suitable phenylthiol and an alkyl halide.
Formation of the urea moiety: The final step involves the reaction of the isoxazole derivative with an appropriate isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific methods may vary depending on the scale of production and desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Urea derivatives with different substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and phenylthio group may play crucial roles in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)thiourea: Similar structure but with a thiourea moiety.
1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)carbamate: Similar structure but with a carbamate moiety.
Uniqueness
1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea is unique due to the combination of the isoxazole ring, phenylthio group, and urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-(3-phenylsulfanylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-10-13(17-19-11)16-14(18)15-8-5-9-20-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNBYXQSLVGWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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